![molecular formula C15H14N4S2 B14947776 7-(2,3-dihydro-1H-indol-1-yl)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B14947776.png)
7-(2,3-dihydro-1H-indol-1-yl)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2,3-dihydro-1H-indol-1-yl)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is a complex heterocyclic compound that incorporates both indole and thiazolopyrimidine moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The presence of the indole nucleus, in particular, is associated with a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,3-dihydro-1H-indol-1-yl)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamide and indole derivatives under specific conditions. For instance, the reaction might involve the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
7-(2,3-dihydro-1H-indol-1-yl)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups into the molecule .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 7-(2,3-dihydro-1H-indol-1-yl)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind with high affinity to these targets, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol, which are known for their biological activities.
Thiazolopyrimidine Derivatives: Compounds such as thiazolopyrimidine-2-thione, which share a similar core structure and exhibit various biological activities
Uniqueness
What sets 7-(2,3-dihydro-1H-indol-1-yl)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione apart is the combination of the indole and thiazolopyrimidine moieties within a single molecule. This unique structure allows it to exhibit a broader range of biological activities compared to compounds containing only one of these moieties .
Properties
Molecular Formula |
C15H14N4S2 |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
7-(2,3-dihydroindol-1-yl)-3,5-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |
InChI |
InChI=1S/C15H14N4S2/c1-9-16-13-12(21-15(20)18(13)2)14(17-9)19-8-7-10-5-3-4-6-11(10)19/h3-6H,7-8H2,1-2H3 |
InChI Key |
YOOYVJDCGMFXKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=N1)N3CCC4=CC=CC=C43)SC(=S)N2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.